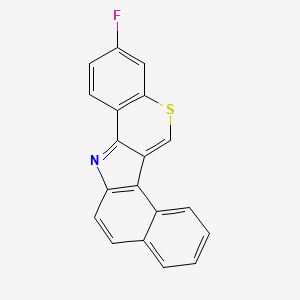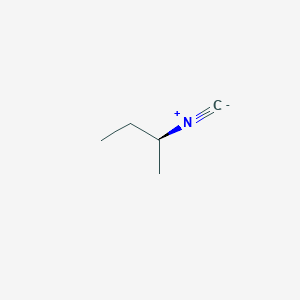
(2S)-2-Isocyanobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Isocyanobutane is an organic compound with the molecular formula C5H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the isocyanate family, which is known for its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isocyanobutane typically involves the reaction of a suitable amine with phosgene or its derivatives. One common method is the reaction of (2S)-2-aminobutane with phosgene under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.
化学反应分析
Types of Reactions
(2S)-2-Isocyanobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or carbamates.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Ureas and carbamates.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
(2S)-2-Isocyanobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various derivatives.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity.
作用机制
The mechanism of action of (2S)-2-Isocyanobutane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical transformations, leading to the formation of ureas, carbamates, and other derivatives.
相似化合物的比较
Similar Compounds
(2R)-2-Isocyanobutane: The enantiomer of (2S)-2-Isocyanobutane, differing only in the spatial arrangement of atoms.
Methyl isocyanate: A simpler isocyanate with a similar reactivity profile.
Ethyl isocyanate: Another isocyanate with comparable chemical properties.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer. Its specific reactivity and applications in various fields make it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
53368-88-0 |
|---|---|
分子式 |
C5H9N |
分子量 |
83.13 g/mol |
IUPAC 名称 |
(2S)-2-isocyanobutane |
InChI |
InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3/t5-/m0/s1 |
InChI 键 |
WMMGIBWFZLSMHE-YFKPBYRVSA-N |
手性 SMILES |
CC[C@H](C)[N+]#[C-] |
规范 SMILES |
CCC(C)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


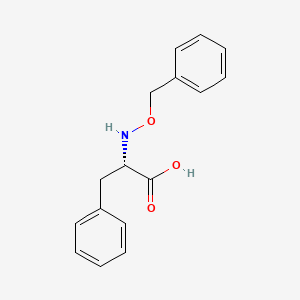
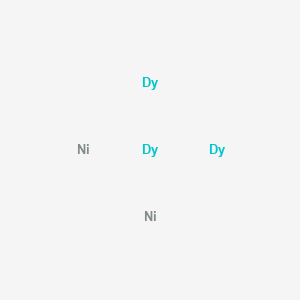
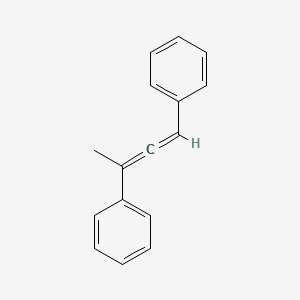
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
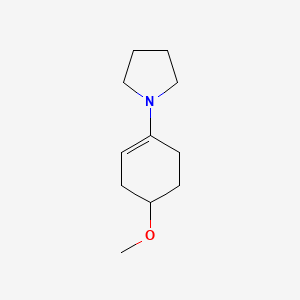
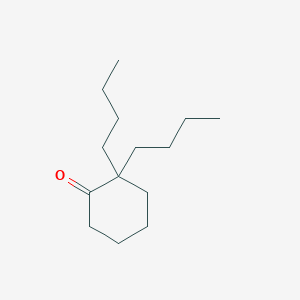
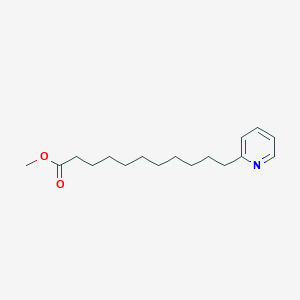
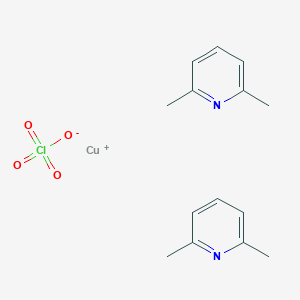
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)

